- Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcoholsChemistry Letters, 2013, 42(2), 109-111,
Cas no 90719-32-7 ((S)-4-Benzyl-2-oxazolidone)
(S)-4-Benzyl-2-oxazolidona es un compuesto quiral ampliamente utilizado como auxiliar en síntesis asimétrica. Su estructura rígida y estereoquímica definida lo convierten en una herramienta valiosa para el control enantioselectivo en reacciones orgánicas, especialmente en la formación de enlaces carbono-carbono y carbono-heteroátomo. Este derivado de oxazolidinona presenta excelente estabilidad química y versatilidad, permitiendo su uso en diversas transformaciones como alquilaciones, acilaciones y reacciones de cicloadición. Su grupo bencilo en posición 4 facilita la introducción de diversos sustituyentes, mientras que el anillo oxazolidinónico proporciona un alto nivel de inducción asimétrica. Es particularmente útil en la síntesis de compuestos farmacéuticos y productos naturales con alta pureza óptica.

(S)-4-Benzyl-2-oxazolidone structure
Nombre del producto:(S)-4-Benzyl-2-oxazolidone
Número CAS:90719-32-7
MF:C10H11NO2
Megavatios:177.199842691422
MDL:MFCD00064496
CID:61434
PubChem ID:24857725
(S)-4-Benzyl-2-oxazolidone Propiedades químicas y físicas
Nombre e identificación
-
- (S)-4-Benzyloxazolidin-2-one
- S-4-Benzyl-2-oxazolidinone
- (S)-4-Benzyl-2-oxazolidinone
- (4S)-4-benzyl-1,3-oxazolidin-2-one
- (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE
- (S)-
- (S)-(-)-4-Benzyl-2-oxazolidinone
- (4S)-4-(Phenylmethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)- (ZCI)
- (-)-4-Benzyl-2-oxazolidinone
- (4S)-(-)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
- (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
- (4S)-4-Benzyloxazolidin-2-one
- (4S)-Benzyloxazolidin-2-one
- (S)-(-)-4-Benzyl-1,3-oxazolidin-2-one
- (S)-4-Benzyl-2-oxazolidone
- (S)-4-Benzyloxy-2-azolidinone
- (S)-4-Phenylmethyl-2-oxazolidinone
- 4-(S)-Benzyl-2-oxazolidinone
- 4S-(Phenylmethyl)oxazolidin-2-one
- 4S-Benzyloxazolidin-2-one
- DTXSID00352970
- NS00077853
- SCHEMBL4328
- 4-Benzyl-1,3-oxazolidin-2-one #
- EC46HZ6ALH
- HY-41882
- 4-(S)-benzyl-oxazolidin-2-one
- 4-Benzyl-2-oxazolidinone, (S)-(-)-
- Q-102352
- 4-(S)-benzyloxazolidin-2-one
- 4(S)-(-)-benzyl-2-oxazolidinone
- (4S)-4-(Phenylmethyl)-2-oxazolidinone
- 90719-32-7
- (4S)-(-)-4-benzyl-2-oxazolidinone
- (S)-(-)-4-Benzyl-2-oxazolidineone
- MFCD00064496
- (S)-4-Benzyl-2-oxazolidinone, 99%
- 4-(Phenylmethyl)-2-oxazolidinone, (4S)-
- CHEBI:194622
- (S)(-)-4-benzyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)-
- (s)-4-benzyl-oxazolidin-2-one
- (4S)4-benzyl-1,3-oxazolidin-2-one
- EN300-80370
- (S)-4-Benzyl-1,3-Oxazolidine-2-One
- (S)(-)4-benzyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(phenylmethyl)-, (4S)-
- PS-6113
- 4(S)-benzyl-2-oxazolidinone
- (4S)-4-benzyl 1,3-oxazolidinone
- (4S)-4-benzyl-2-oxazolidinone
- (S)-4-benzyloxazolidinone
- (s)-(+)-4-benzyl-2-oxazolidinone
- AKOS015839020
- (S)-4-benzyl oxazolidinone
- B1754
- DB-005562
- (4S)-4-benzyl oxazolidine-2-one
- (S)-4-benzyl-oxazolidine-2- one
- AC-4357
- 4(S)-phenylmethyl-2-oxazolidinone
- Z1222283104
- (S)-4-benzyl-oxazolidine-2-one
- CS-D1593
- s-(+)-4-benzyl-2-oxazolidinone
-
- MDL: MFCD00064496
- Renchi: 1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
- Clave inchi: OJOFMLDBXPDXLQ-VIFPVBQESA-N
- Sonrisas: C(C1C=CC=CC=1)[C@@H]1NC(=O)OC1
- Brn: 3649667
Atributos calculados
- Calidad precisa: 177.07900
- Masa isotópica única: 177.078979
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 187
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: 1.7
- Recuento de constructos de variantes mutuas: 2
- Superficie del Polo topológico: 38.3
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.1607 (rough estimate)
- Punto de fusión: 86-88 °C (lit.)
- Punto de ebullición: 398.8°C at 760 mmHg
- Punto de inflamación: 195℃
- índice de refracción: -14.5 ° (C=5, MeOH)
- Coeficiente de distribución del agua: Insoluble in water.
- PSA: 38.33000
- Logp: 1.66630
- Actividad óptica: [α]20/D −63°, c = 1 in chloroform
- Rotación específica: -62 º (C=1, CHCl3)
- Sensibilidad: Hygroscopic
- Disolución: Insoluble in water
(S)-4-Benzyl-2-oxazolidone Información de Seguridad
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H316-H320
- Declaración de advertencia: P264-P305+P351+P338+P337+P313-P332+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S24/25
- Código F de la marca fuka:3-10
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Inert atmosphere,Room Temperature
- Términos de riesgo:R36/37/38
(S)-4-Benzyl-2-oxazolidone Datos Aduaneros
- Código HS:29349990
- Datos Aduaneros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(S)-4-Benzyl-2-oxazolidone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A104875-10g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 10g |
$6.0 | 2025-02-20 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08683-1000g |
(S)-4-Benzyl-2-oxazolidone |
90719-32-7 | 97% | 1000g |
¥1176 | 2023-09-15 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18236-25g |
(S)-(-)-4-Benzyl-2-oxazolidinone, 99% |
90719-32-7 | 99% | 25g |
¥6391.00 | 2023-06-02 | |
eNovation Chemicals LLC | D401961-500g |
(S)-4-Benzyl-2-oxazolidinone |
90719-32-7 | 97% | 500g |
$450 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B387A-25g |
(S)-4-Benzyl-2-oxazolidone |
90719-32-7 | 99% | 25g |
¥65.0 | 2023-04-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-100g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 100g |
¥81.0 | 2024-04-17 | |
Enamine | EN300-80370-10.0g |
(4S)-4-benzyl-1,3-oxazolidin-2-one |
90719-32-7 | 95.0% | 10.0g |
$32.0 | 2025-02-20 | |
Ambeed | A104875-500g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 500g |
$89.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0344-250G |
(4S)-4-benzyloxazolidin-2-one |
90719-32-7 | 97% | 250g |
¥ 257.00 | 2023-04-13 | |
eNovation Chemicals LLC | D689970-500g |
(S)-4-Benzyl-2-oxazolidinone |
90719-32-7 | 98% | 500g |
$120 | 2023-09-03 |
(S)-4-Benzyl-2-oxazolidone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 15 h, 80 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; rt → 0 °C
1.2 3 h, rt
1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt
1.4 Reagents: Citric acid Solvents: Water
1.5 Reagents: Diethyl ether
1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Reagents: Diethyl ether
1.2 3 h, rt
1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt
1.4 Reagents: Citric acid Solvents: Water
1.5 Reagents: Diethyl ether
1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Reagents: Diethyl ether
Referencia
- Easy access to Evans' oxazolidinones. Stereoselective synthesis and antibacterial activity of a new 2-oxazolidinone derivativeMolecules, 2014, 19(6), 7429-7439,
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Ytterbium triflate (silica-supported) Solvents: Dichloromethane
Referencia
- A facile new method for selective deprotection of N-(tert-butoxycarbonyl)-protected carboxamides with Yb(OTf)3 supported on silica gelTetrahedron Letters, 1998, 39(27), 4869-4870,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Toluene
Referencia
- A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acidsSynthetic Communications, 1995, 25(4), 561-8,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 5 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- C- and N-Selective Grignard Addition Reactions of α-Aldimino Esters in the Presence or Absence of Zinc(II) Chloride: Synthetic Applications to Optically Active AzacyclesOrganic Letters, 2015, 17(10), 2412-2415,
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Stereoisomer of octabutyldi-μ-chlorodichlorodi-μ3-oxotetratin ; 60 min, 80 °C
Referencia
- Interaction of substrate and catalyst during the formation of oxazolidinones from 2-aminoalcohols and diethyl carbonate using recyclable 1,3-dichlorodistannoxanesJournal of Molecular Catalysis A: Chemical, 2011, 338(1-2), 33-43,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium methoxide , Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, chloride (1:1), (T… Solvents: Methanol ; 15 min, 25 °C
1.2 Solvents: Methanol ; < 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 Solvents: Methanol ; < 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
Referencia
- Double Molecular Recognition with Aminoorganoboron Complexes: Selective Alcoholysis of β-Dicarbonyl DerivativesAngewandte Chemie, 2012, 51(22), 5395-5399,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium acetate , Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Acetonitrile
Referencia
- Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditionsTetrahedron Letters, 2001, 42(20), 3451-3453,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referencia
- The Generation and Reactivity of Functionalised Organozinc Carbenoids for Cyclopropane Synthesis2009, , ,,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, reflux
Referencia
- Studies towards development of asymmetric double-Mannich reactions of chiral 2-oxocyclohexanecarboxylate derivatives with bis(aminol)ethersTetrahedron, 2015, 71(15), 2210-2221,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium methoxide ; 20 min, 135 °C
Referencia
- Microwave-assisted improved synthesis of oxazolidin-2-ones, oxazolidine-2-thiones and thiazolidine-2-thione chiral auxiliariesMolecules, 2011, 16, 8803-8814,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 16 h, 0 °C → rt
1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Referencia
- Doubly diastereoselective conjugate addition of enantiopure lithium amides to enantiopure N-enoyl oxazolidin-2-ones: a mechanistic probeTetrahedron: Asymmetry, 2010, 21(13-14), 1635-1648,
Métodos de producción 13
Condiciones de reacción
1.1 Catalysts: (T-4)-(4-Methoxyphenolato-κO)[2-[(methylamino-κN)methyl]phenyl-κC][2-[(methylami… , Boron(1+), rel-bis[2-[[(R)-methylamino-κN]methyl]phenyl-κC]-, (T-4)-, salt with … Solvents: Methanol ; 1 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referencia
- Importance of Open Structure of Nonmetal Based Catalyst in Hydrogen Bond Promoted Methanolysis of Activated Amide: Structure Dynamics between Monomer and Dimer Enabling Recombinant Covalent, Dative, and Hydrogen BondsJournal of the American Chemical Society, 2009, 131(25), 8748-8749,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Pyrrolidine Solvents: Acetonitrile ; 4.5 h, 55 °C
Referencia
- Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to TosylacetyleneJournal of Organic Chemistry, 2014, 79(18), 8826-8834,
(S)-4-Benzyl-2-oxazolidone Raw materials
- Ethyl L-phenylalaninate hydrochloride
- L-(-)-Phenylalaninol
- Ethyl 1H-imidazole-1-carboxylate
- Di-tert-butyl dicarbonate
- Ethylene Glycol, Dehydrated
- (S)-3-(tert-butoxycarbonyl)-4-benzyl-2-oxazolidinone
- (S)-4-Benzyl-3-propionyl-2-oxazolidinone
- Carbamic acid, [(1S)-1-(hydroxymethyl)-2-phenylethyl]-, ethyl ester
- 2-Oxazolidinone, 3-[(3R)-3-[bis(phenylmethyl)amino]-1-oxo-3-phenylpropyl]-4-(phenylmethyl)-, (4S)-
(S)-4-Benzyl-2-oxazolidone Preparation Products
(S)-4-Benzyl-2-oxazolidone Literatura relevante
-
Daniel J. Darley,Danica S. Butler,Samuel J. Prideaux,Thomas W. Thornton,Abigail D. Wilson,Timothy J. Woodman,Michael D. Threadgill,Matthew D. Lloyd Org. Biomol. Chem. 2009 7 543
-
Marcial Moreno-Ma?as,Rosa M. Sebastián,Adelina Vallribera,Juan F. Piniella,Angel álvarez-Larena,María Luisa Jimeno,José Elguero New J. Chem. 2001 25 329
-
3. Synthesis of enantiomerically pure divinyl- and diallylcarbinolsBernd Schmidt,Holger Wildemann J. Chem. Soc. Perkin Trans. 1 2002 1050
-
Steven D. Bull,Stephen G. Davies,Rebecca L. Nicholson,Hitesh J. Sanganee,Andrew D. Smith Org. Biomol. Chem. 2003 1 2886
-
Guohao Zhu,Shineng Qiu,Yang Xi,Yao Ding,Dongming Zhang,Rong Zhang,Guangke He,Hongjun Zhu Org. Biomol. Chem. 2016 14 7746
90719-32-7 ((S)-4-Benzyl-2-oxazolidone) Productos relacionados
- 10289-05-1((S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate)
- 6372-14-1(N-Benzyloxycarbonyl-L-phenylalaninol)
- 58917-85-4(Z-D-Phenylalaninol)
- 102029-44-7((R)-4-Benzyl-2-oxazolidinone)
- 105410-00-2(2-(methylamino)-N-(2,4,6-trimethylphenyl)acetamide)
- 1260993-45-0(N-(3-acetylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide)
- 1251686-61-9(N-(5-methyl-1,3,4-oxadiazol-2-yl)methyl-2-(pyrimidin-2-yl)amino-1,3-thiazole-4-carboxamide)
- 2309443-44-3(2-{[4-(4-bromo-1,3-thiazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl]oxy}acetic acid)
- 338774-82-6(N-(2-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxamide)
- 2228918-12-3(3-cyclopropoxy-3-methylazetidine)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidinone

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:90719-32-7)(S)-4-Benzyl-2-oxazolidone

Pureza:99%
Cantidad:1kg
Precio ($):159.0